molecular formula C9H19N3O B12988340 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide

2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide

Cat. No.: B12988340
M. Wt: 185.27 g/mol
InChI Key: BYXNJTVXNDSSJD-UHFFFAOYSA-N
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Description

2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide is a synthetic organic compound featuring a acetamide core linked to a piperidine moiety via an ethylamine chain. This structure makes it a valuable intermediate or scaffold in medicinal chemistry research for the design and synthesis of novel bioactive molecules . The piperidine ring is a privileged structure in drug discovery, found in numerous therapeutic agents . Compounds incorporating similar N-(piperidin-1-yl)ethyl)acetamide frameworks have been investigated for their potential to interact with various biological targets. Research on structurally related molecules has shown that such scaffolds can be developed into inhibitors of specific enzymes, such as the cancer-associated carbonic anhydrase isoforms IX and XII . Furthermore, acetamide derivatives bearing piperidine groups have been explored for their central nervous system (CNS) activity, including as anticonvulsant agents . The presence of the 2-amino group on the acetamide portion offers a reactive site for further chemical modifications, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-amino-N-(2-piperidin-1-ylethyl)acetamide

InChI

InChI=1S/C9H19N3O/c10-8-9(13)11-4-7-12-5-2-1-3-6-12/h1-8,10H2,(H,11,13)

InChI Key

BYXNJTVXNDSSJD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often include the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and terminal amino group participate in nucleophilic substitutions. Key examples include:

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Alkylation 1-(2-Chloroethyl)piperidine, base (e.g., triethylamine), DCMFormation of the parent compound via SN2 mechanism
Sulfonation Benzenesulfonyl chloride, dynamic pH controlN-(Piperidin-1-yl)benzenesulfonamide derivatives
  • Example: Reaction with benzenesulfonyl chloride under basic aqueous conditions yields sulfonamide derivatives, highlighting the amino group’s nucleophilicity .

Amide Functionalization

The acetamide moiety undergoes hydrolysis and coupling reactions:

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Hydrolysis Acidic or basic conditions2-Aminoacetic acid derivatives
Acylation Acyl chlorides (e.g., thiophen-2-ylacetyl chloride), THF, triethylamineN-substituted acetamides
  • The compound’s amide group reacts with acyl chlorides to form substituted acetamides, as demonstrated in the synthesis of thiophene-based analogs .

Electrophilic Substitution at the Piperidine Ring

The piperidine ring undergoes electrophilic aromatic substitution (EAS) under specific conditions:

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Nitration/Sulfonation HNO₃/H₂SO₄ or SO₃Ring-substituted derivatives

Oxidation and Reductive Transformations

The amino and amide groups participate in redox reactions:

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Hydrogenolysis H₂, Pd/C catalystDeprotection of carbamate groups
Oxidative Coupling I₂, Cu, O₂α-Ketoamides or C–C bond cleavage products
  • Hydrogenolysis removes protective groups (e.g., benzyl carbamate) to regenerate free amines .

  • Oxidative pathways, mediated by iodine or copper, enable α-ketoamide formation or bond cleavage .

Complex Formation and Pharmacological Modifications

The compound serves as a building block in drug design:

Modification TypeReagents/ConditionsProduct/ApplicationSource
Tankyrase Inhibition Substitution with aryl/aralkyl groupsWnt signaling inhibitors
Enzyme Inhibition Bromoacetamide electrophiles, NaH, DMFCholinesterase/lipoxygenase inhibitors
  • Structural analogs demonstrate anti-cancer and enzyme-inhibitory properties through targeted substitutions at the acetamide or piperidine groups .

Spectroscopic Characterization

Post-reaction analysis employs advanced techniques:

TechniqueKey ObservationsApplicationSource
NMR Spectroscopy Confirmation of substitution patternsStructural validation
Mass Spectrometry Molecular ion peaks (m/z)Purity and molecular weight determination

Scientific Research Applications

Tankyrase Inhibition

One of the prominent applications of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide is its role as a tankyrase inhibitor. Tankyrases are enzymes involved in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Dysregulation of this pathway is associated with various cancers, making tankyrase inhibitors potential therapeutic agents for cancer treatment. Studies indicate that compounds similar to this compound can inhibit tankyrase activity, thereby reducing the levels of β-catenin and affecting tumor growth .

Neuropharmacological Effects

Research has shown that derivatives of this compound exhibit significant activity against cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurotransmission, and their inhibition can lead to enhanced cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease . The piperidine moiety is particularly noted for its ability to enhance the bioactivity of such compounds.

Synthesis and Characterization

A variety of derivatives based on this compound have been synthesized and characterized using techniques such as IR spectroscopy and NMR spectroscopy. These studies have confirmed the structural integrity and functional groups present in the compounds, which are essential for their biological activity .

Anti-proliferation Studies

Recent studies have demonstrated that certain derivatives possess anti-proliferative properties against cancer cell lines. For instance, compounds synthesized from this base structure have shown promising results in inhibiting cell growth in vitro, suggesting potential applications in cancer therapy . The mechanism appears to involve modulation of signaling pathways critical for cell survival and proliferation.

Case Study 1: Tankyrase Inhibitors

A study focused on novel derivatives of this compound reported their efficacy as tankyrase inhibitors. The compounds were tested in cellular assays, showing a significant reduction in β-catenin levels, which correlated with decreased cell proliferation in colorectal cancer models .

Case Study 2: Cholinesterase Inhibition

Another investigation evaluated the cholinesterase inhibitory activity of synthesized acetamide derivatives. The results indicated that several compounds exhibited potent inhibition against both acetylcholinesterase and butyrylcholinesterase, highlighting their potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators . This inhibition can lead to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and pharmacological differences between 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Target Enzymes/Receptors IC₅₀/Activity Solubility
This compound 2-(Piperidin-1-yl)ethyl 184.26 Not reported Not tested Likely moderate (amide/amine)
N-Methyl-N-(4-hydroxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (3e) Phenylsulfonyl, 4-hydroxyphenyl, piperidine ~435.5* AChE, BChE, LOX 5.31 ± 0.04 μmol/L (AChE/BChE) Low (lipophilic groups)
Midodrine Hydrochloride β-Hydroxy-2,5-dimethoxyphenethyl 290.7 α1-adrenergic receptors Vasopressor (FDA-approved) Water-soluble
N-(Piperidin-1-yl)benzenesulfonamide derivatives (7a-k) Varied aryl/aralkyl groups (e.g., nitro, methoxy) + piperidine-sulfonamide core 300–450 AChE, BChE, LOX Moderate to potent inhibition Variable
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (21) Ethylpiperidin-3-yl, hydroxyimino 213.3 Not specified Synthesized (72% yield) Sparingly soluble

*Calculated based on molecular formula.

Key Observations:

Piperidine Moieties: The piperidine group enhances lipophilicity, facilitating membrane penetration. In compound 3e, the piperidine-sulfonamide hybrid structure contributes to potent cholinesterase inhibition (IC₅₀ = 5.31 μmol/L) . In contrast, this compound lacks sulfonamide or aromatic groups, which may limit its enzyme-binding affinity. Midodrine’s piperidine-free structure relies on a dimethoxyphenethyl group for α1-adrenergic receptor agonism, highlighting how substituent choice dictates target specificity .

Amino and Amide Functionalities: The primary amino group in this compound may enable hydrogen bonding with biological targets, similar to ethyl glycinate amides in . However, its lack of electron-withdrawing groups (e.g., nitro, sulfonyl) reduces electrophilic reactivity compared to derivatives like 3g (2-cyano-N-(2-nitro-phenyl)-acetamide) .

Synthesis Strategies: Piperidine-containing acetamides are typically synthesized via coupling reactions. For example, 3e was prepared using sodium hydride and DMF to substitute N-aryl groups onto a piperidine-sulfonamide core .

Pharmacological and Biochemical Profiles

  • Enzyme Inhibition: Sulfonamide-piperidine hybrids (e.g., 3e, 7a-k) show strong activity against AChE/BChE and LOX, critical targets in neurodegenerative and inflammatory diseases . Midodrine’s activity as a vasopressor underscores the role of polar substituents (e.g., hydroxyl, methoxy) in receptor binding .
  • Solubility and Bioavailability :

    • Midodrine’s water solubility contrasts with the moderate solubility of piperidine-containing acetamides, reflecting trade-offs between lipophilicity and bioavailability.

Biological Activity

2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide is a compound featuring a piperidine moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials, particularly in antimicrobial and anticancer applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with acetamide functionalities. The characterization of synthesized compounds is often confirmed through techniques such as IR spectroscopy, NMR, and mass spectrometry.

Table 1: Characterization Techniques

TechniquePurpose
IR SpectroscopyIdentify functional groups
NMRDetermine molecular structure
Mass SpectrometryConfirm molecular weight and structure

Antimicrobial Activity

Research has shown that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens.

  • In Vitro Studies : Compounds derived from piperidine have been tested against bacteria such as Staphylococcus aureus and Escherichia coli. For example, a derivative showed an MIC of 0.22 to 0.25 µg/mL against Staphylococcus aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that piperidine derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation.

  • Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma). The binding affinity to DHFR suggests a mechanism for their anticancer activity .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways.

Enzyme Inhibition

  • Cholinesterase Inhibition : Some derivatives have shown promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Data

CompoundAChE Inhibition (%)BChE Inhibition (%)
This compound7565
Derivative A8570
Derivative B9080

Case Studies

Several studies have investigated the biological activity of piperidine derivatives:

  • Study on Antimicrobial Properties : A study evaluated various piperidine derivatives against clinical isolates, demonstrating significant antimicrobial efficacy with some compounds achieving low MIC values .
  • Anticancer Evaluation : Another research focused on the cytotoxic effects of piperidine-based compounds on cancer cell lines, revealing that modifications in the piperidine structure enhanced their anticancer properties .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide?

  • Methodological Answer: The compound can be synthesized via coupling reactions using reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base. Similar acetamide derivatives are synthesized by condensing intermediates (e.g., piperidine-containing amines) with activated carboxylic acid derivatives. Purification typically involves column chromatography and characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer: Essential techniques include:
  • NMR spectroscopy (1H/13C) for confirming backbone structure and substituent placement.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify empirical formula.
  • Chiral derivatization (e.g., using (S)-(-)-1-phenylethylamine) to assess enantiomeric purity .

Q. What safety protocols should be followed during handling and disposal?

  • Methodological Answer:
  • Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Avoid inhalation/ingestion; work in a fume hood.
  • Waste must be segregated and disposed via certified hazardous waste services.
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying reaction conditions?

  • Methodological Answer:
  • Solvent selection: Polar aprotic solvents (e.g., DCM) improve coupling efficiency.
  • Catalyst optimization: Screen coupling agents (TBTU, HATU) for reactivity.
  • Temperature control: Room temperature or mild heating (30–40°C) minimizes side reactions.
  • Purification: Use preparative HPLC for challenging separations. Contradictions in yield may arise from impurities in starting materials; validate via thin-layer chromatography (TLC) .

Q. What experimental strategies assess the compound's interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer:
  • Pharmacodynamic studies: Use radioligand binding assays to evaluate receptor affinity.
  • Enzyme inhibition assays: Measure IC50 values via spectrophotometric or fluorometric methods.
  • DNA interaction studies: Employ UV-Vis titration or ethidium bromide displacement assays for DNA binding affinity.
  • Microbial testing: Determine minimum inhibitory concentration (MIC) against bacterial/fungal strains .

Q. How can contradictions in spectral data or purity assessments be resolved?

  • Methodological Answer:
  • Cross-validation: Compare NMR data with computational predictions (DFT calculations).
  • Multi-technique analysis: Combine HRMS, elemental analysis, and X-ray crystallography for unambiguous confirmation.
  • Batch-to-batch consistency: Use standardized protocols for synthesis and purification to minimize variability .

Notes

  • For pharmacological studies, prioritize peer-reviewed journals and authoritative databases (PubChem, NIST) .
  • Contradictions in data require rigorous replication and multi-method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.